An In-depth Technical Guide to 2-(Dimethylamino)acetanilide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-(Dimethylamino)acetanilide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Dimethylamino)acetanilide, a molecule of interest in medicinal chemistry and drug development. The guide details its chemical structure, physicochemical properties, synthesis, and potential applications, with a particular focus on its relationship to the well-known local anesthetic, lidocaine. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutic agents.
Introduction
2-(Dimethylamino)acetanilide, also known as 2-(dimethylamino)-N-phenylacetamide, is an organic compound belonging to the acetanilide class.[1] Its structure is characterized by a phenylacetamide core with a dimethylamino group attached to the acetyl moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Notably, it shares a close structural resemblance to lidocaine, a widely used local anesthetic, suggesting its potential for similar pharmacological activities.[2][3][4] This guide aims to provide a detailed technical overview of 2-(Dimethylamino)acetanilide, consolidating available information on its chemical and physical properties, synthesis, and potential therapeutic applications to facilitate further research and development.
Chemical Structure and Identification
The chemical structure of 2-(Dimethylamino)acetanilide is fundamental to understanding its properties and potential interactions.
IUPAC Name: 2-(dimethylamino)-N-phenylacetamide[1]
Synonyms: 2-(Dimethylamino)acetanilide, a-Dimethylaminoacetanilide, dimethylaminoacetanilide[1]
Chemical Formula: C₁₀H₁₄N₂O[1]
Molecular Weight: 178.23 g/mol [1]
CAS Number: 35508-96-4[1]
Caption: 2D Chemical Structure of 2-(Dimethylamino)acetanilide
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-(Dimethylamino)acetanilide is limited, computed properties provide valuable estimates.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 32.3 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 162 | PubChem[1] |
Note: The values presented are computationally generated and may differ from experimental values.
Synthesis of 2-(Dimethylamino)acetanilide
The synthesis of 2-(Dimethylamino)acetanilide can be achieved through a two-step process analogous to the well-established synthesis of lidocaine.[2][3][4] This involves the acylation of an aniline derivative followed by a nucleophilic substitution.
Synthetic Pathway
Caption: Synthetic pathway for 2-(Dimethylamino)acetanilide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)
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Reaction Setup: In a fume hood, dissolve aniline (1.0 eq) in glacial acetic acid in an Erlenmeyer flask.
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Acylation: Cool the solution in an ice bath to approximately 10°C. Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring continuously. The temperature should be maintained below 20°C to control the exothermic reaction.
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Neutralization and Precipitation: After the addition is complete, continue stirring for 30 minutes. Subsequently, add a solution of sodium acetate in water to neutralize the hydrochloric acid formed and precipitate the product.
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Isolation and Purification: Collect the crude 2-Chloro-N-phenylacetamide by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent if necessary.
Rationale: The acylation of aniline with chloroacetyl chloride is a standard method for forming the amide bond. Glacial acetic acid serves as a solvent, and sodium acetate acts as a base to neutralize the HCl generated, driving the reaction to completion and facilitating product precipitation.[4]
Step 2: Synthesis of 2-(Dimethylamino)acetanilide (Final Product)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 2-Chloro-N-phenylacetamide (1.0 eq) in a suitable solvent such as toluene.
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Nucleophilic Substitution: Add an excess of dimethylamine (e.g., a 40% aqueous solution or gaseous dimethylamine bubbled through the solution) (at least 2.0 eq) to the suspension.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The dimethylamine hydrochloride salt will precipitate and can be removed by filtration. The filtrate is then washed with water to remove any remaining salts and unreacted dimethylamine.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-(Dimethylamino)acetanilide. Further purification can be achieved by recrystallization or column chromatography.
Rationale: The second step involves a nucleophilic substitution (SN2) reaction where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride ion.[5] Using an excess of dimethylamine serves both as the nucleophile and as a base to neutralize the HCl produced, driving the reaction forward. Toluene is a common solvent for this type of reaction due to its appropriate boiling point for reflux and its ability to dissolve the reactants.
Spectral Analysis
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring (likely in the range of 7.0-7.5 ppm), a singlet for the two methyl groups of the dimethylamino moiety, a singlet for the methylene protons, and a broad singlet for the amide N-H proton.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the carbons of the phenyl ring, the methylene carbon, and the carbons of the dimethylamino group.
5.2. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
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N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.
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C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.
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C-N stretch: Bands in the fingerprint region corresponding to the C-N bonds of the amide and the tertiary amine.
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Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
5.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 178. A characteristic fragmentation pattern would involve the cleavage of the C-C bond alpha to the nitrogen of the dimethylamino group, leading to a fragment with the loss of a dimethylaminomethyl radical.
Biological Activity and Potential Applications
The structural similarity of 2-(Dimethylamino)acetanilide to lidocaine strongly suggests its potential as a local anesthetic. Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the transmission of pain signals. The general structure of many local anesthetics includes a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. 2-(Dimethylamino)acetanilide possesses all these key structural features.
Studies on related N-phenylacetamide derivatives have demonstrated local anesthetic properties.[2] Therefore, it is plausible that 2-(Dimethylamino)acetanilide could exhibit similar activity. Further research, including in vitro and in vivo studies, is necessary to confirm and characterize its potential as a local anesthetic agent.
Beyond local anesthesia, other acetanilide derivatives have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The dimethylamino group is also a common pharmacophore in many FDA-approved drugs, contributing to their pharmacological properties. Therefore, 2-(Dimethylamino)acetanilide could serve as a valuable scaffold for the development of new therapeutic agents targeting a variety of biological pathways.
Safety and Handling
Conclusion
2-(Dimethylamino)acetanilide is a molecule with significant potential in the field of medicinal chemistry. Its straightforward synthesis, based on well-established chemical reactions, and its structural analogy to known therapeutic agents like lidocaine make it an attractive target for further investigation. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activities, this technical guide provides a solid foundation for researchers and scientists to build upon. Future studies should focus on the detailed characterization of this compound and the exploration of its pharmacological profile to unlock its full therapeutic potential.
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